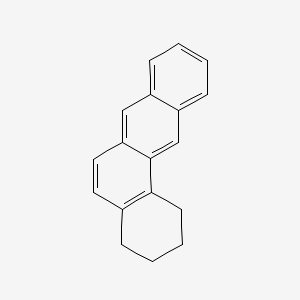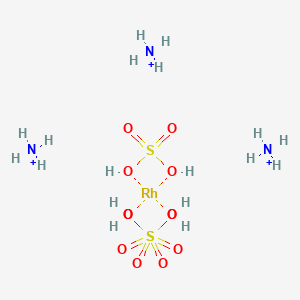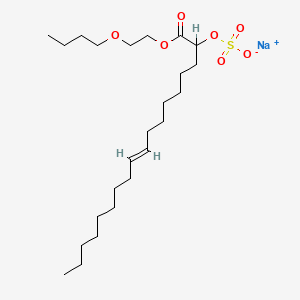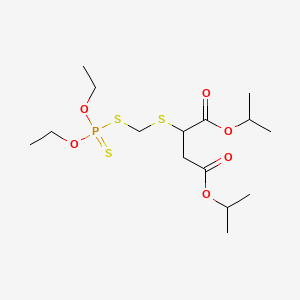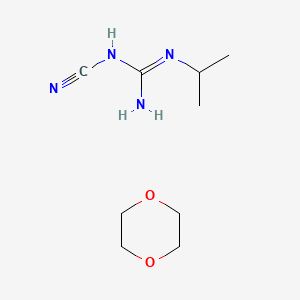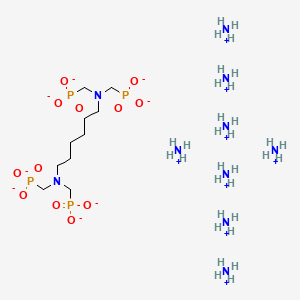
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C10H52N10O12P4 It is known for its unique structure, which includes multiple ammonium groups and phosphonate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with phosphonic acid derivatives. The process includes multiple steps, such as:
Initial Reaction: Hexane-1,6-diamine is reacted with formaldehyde and phosphonic acid to form intermediate compounds.
Ammonium Salt Formation: The intermediate compounds are then treated with ammonium hydroxide to form the octaammonium salt.
The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.
Industry: The compound is used in various industrial processes, including water treatment and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its interaction with specific molecular targets. The compound’s multiple ammonium and phosphonate groups allow it to bind to metal ions and other molecules, influencing various biochemical pathways. This binding can lead to changes in molecular structure and function, making it a valuable tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylenediamine tetra(methylenephosphonic acid): Similar in structure but lacks the ammonium groups.
Ethylenediaminetetra(methylenephosphonic acid): Contains a shorter carbon chain and different functional groups.
Diethylenetriaminepenta(methylenephosphonic acid): More complex structure with additional nitrogen atoms.
Uniqueness
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific combination of ammonium and phosphonate groups, which provide distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
93841-73-7 |
|---|---|
Molekularformel |
C10H52N10O12P4 |
Molekulargewicht |
628.48 g/mol |
IUPAC-Name |
octaazanium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.8H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);8*1H3 |
InChI-Schlüssel |
PNDLZZIKYZCASU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


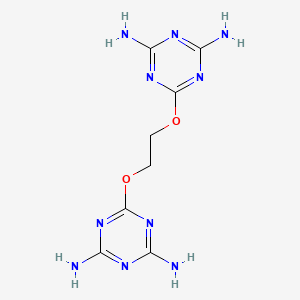
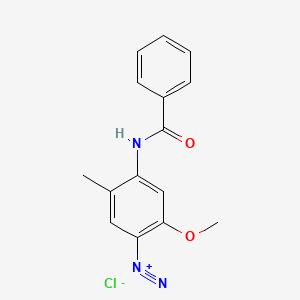
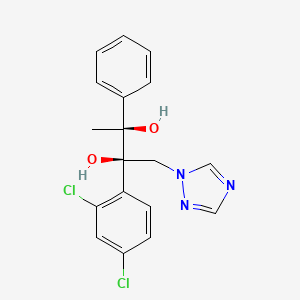
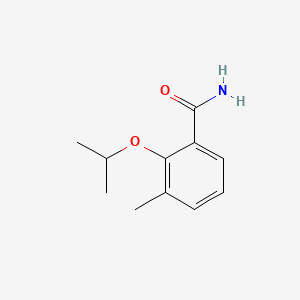

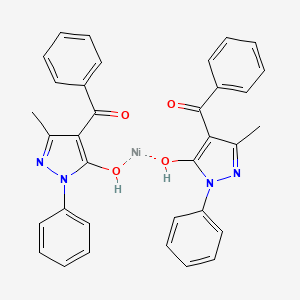
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)


